4-(Chloromethyl)-2,3,5,6-tetrafluorophenol
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Overview
Description
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is an aromatic compound characterized by a benzene ring substituted with four fluorine atoms, a hydroxyl group, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol typically involves the chloromethylation of 2,3,5,6-tetrafluorophenol. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the catalyst protonates the formaldehyde carbonyl, making it more electrophilic. The aromatic ring then undergoes nucleophilic attack by the chloromethyl group, followed by rearomatization .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Halogenation: The aromatic ring can be further halogenated under specific conditions, leading to the formation of polyhalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Halogenation: Halogenation reactions typically require halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products
Phenolic Derivatives: Formed through nucleophilic substitution.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Polyhalogenated Derivatives: Formed through halogenation.
Scientific Research Applications
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.
Biological Research: Studied for its potential biological activities and interactions with biomolecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biomolecules, while the chloromethyl group can undergo nucleophilic substitution, leading to covalent modifications of target molecules . The fluorine atoms enhance the compound’s lipophilicity and stability, influencing its interactions with biological membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluorophenol:
4-(Bromomethyl)-2,3,5,6-tetrafluorophenol: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of its functional groups. The presence of both the chloromethyl and hydroxyl groups, along with the fluorine atoms, imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C7H3ClF4O |
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Molecular Weight |
214.54 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3,5,6-tetrafluorophenol |
InChI |
InChI=1S/C7H3ClF4O/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h13H,1H2 |
InChI Key |
FYYDZKXCDSFSEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)Cl |
Origin of Product |
United States |
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